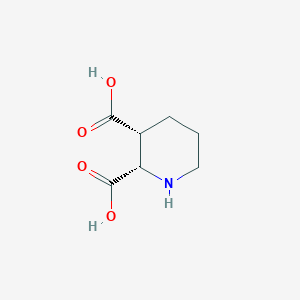

cis-2,3-Piperidine dicarboxylic acid

Description

Properties

IUPAC Name |

(2S,3R)-piperidine-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLWNCBCBZZBJI-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963487 |

Source

|

| Record name | cis-2,3-Piperidine dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46026-75-9 |

Source

|

| Record name | cis-2,3-Piperidinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46026-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2,3-Piperidine dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of cis-2,3-Piperidinedicarboxylic Acid

Introduction: A Conformationally Restricted Probe of Glutamatergic Neurotransmission

Cis-2,3-Piperidinedicarboxylic acid (cis-2,3-PDA) is a conformationally restricted cyclic analogue of the excitatory amino acid neurotransmitter, glutamate. Its rigid piperidine ring structure locks the two carboxylic acid moieties in a specific spatial orientation, making it a valuable pharmacological tool for dissecting the complex mechanisms of glutamatergic signaling. This guide provides a comprehensive overview of the mechanism of action of cis-2,3-PDA, intended for researchers, scientists, and drug development professionals in the field of neuroscience. We will delve into its dualistic activity as a partial agonist at N-methyl-D-aspartate (NMDA) receptors and a broad-spectrum antagonist at ionotropic glutamate receptors (iGluRs), its excitotoxic properties, and the experimental methodologies used to characterize its function.

Dual Pharmacological Profile: A Tale of Partial Agonism and Broad Antagonism

The primary mechanism of action of cis-2,3-PDA lies in its interaction with the family of iGluRs, which are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS). These receptors are broadly classified into three subtypes: NMDA, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1] Cis-2,3-PDA exhibits a unique and complex pharmacological profile, acting as a partial agonist at NMDA receptors while simultaneously antagonizing all three iGluR subtypes.[2][3]

Partial Agonism at the NMDA Receptor

At the NMDA receptor, cis-2,3-PDA acts as a partial agonist. This means that it binds to the glutamate recognition site on the GluN2 subunit of the NMDA receptor and elicits a submaximal response compared to the endogenous full agonist, glutamate.[1] The partial agonism of cis-2,3-PDA has been demonstrated in various experimental systems, including in vitro rat cerebellar cGMP models.[1] The stimulation of cyclic GMP formation by cis-2,3-PDA in these models is blocked by specific NMDA receptor antagonists, confirming its action at this receptor.[1] The constrained conformation of cis-2,3-PDA is thought to induce a conformational change in the NMDA receptor that is intermediate between the fully closed (inactive) and fully open (active) states, leading to a lower probability of channel opening and thus, a partial agonist effect.

Broad-Spectrum Antagonism of Ionotropic Glutamate Receptors

In addition to its partial agonist activity at NMDA receptors, cis-2,3-PDA functions as a non-specific antagonist at NMDA, AMPA, and kainate receptors.[2][3] This broad-spectrum antagonism is a key feature of its pharmacological profile and makes it a useful tool for generally inhibiting excitatory synaptic transmission. The antagonistic effects are competitive in nature, meaning that cis-2,3-PDA competes with glutamate for the same binding site on the receptor. By occupying the binding site without inducing the full conformational change required for channel activation, it effectively blocks the action of the endogenous agonist.

Data Presentation: Pharmacological Profile of cis-2,3-Piperidinedicarboxylic Acid

While precise quantitative data for cis-2,3-PDA is not consistently available across the literature, the following table summarizes its known pharmacological activities. It is important to note that the exact potency and efficacy can vary depending on the experimental system and receptor subunit composition.

| Receptor Subtype | Mode of Action | Potency (IC50/EC50) | Efficacy (% of Glutamate Response) |

| NMDA | Partial Agonist | EC50: Not consistently reported | Not consistently reported |

| NMDA | Antagonist | IC50: Not consistently reported | N/A |

| AMPA | Antagonist | IC50: Not consistently reported | N/A |

| Kainate | Antagonist | IC50: Not consistently reported | N/A |

Structural Basis of Action: A Rigid Analogue of Glutamate

The unique pharmacological properties of cis-2,3-PDA are a direct consequence of its rigid structure, which mimics a specific conformation of glutamate. The piperidine ring restricts the rotation around the C2-C3 bond, presenting the two carboxyl groups in a fixed orientation that is recognized by the ligand-binding domains of glutamate receptors.

Caption: 2D chemical structures of Glutamate, NMDA, and cis-2,3-PDA.

The stereochemistry of the dicarboxylic acid groups is crucial for its activity. The cis configuration, where the carboxyl groups are on the same side of the piperidine ring, is essential for its distinct pharmacological profile. The corresponding trans isomer exhibits different activity, highlighting the high degree of stereoselectivity of glutamate receptors.

Excitotoxicity and Neurotoxic Mechanisms

A significant consequence of the interaction of cis-2,3-PDA with NMDA receptors is excitotoxicity, a process of neuronal injury and death resulting from excessive stimulation by excitatory amino acids.[4] As a partial agonist, cis-2,3-PDA can still lead to the opening of the NMDA receptor channel, allowing an influx of Ca²⁺ into the neuron. While the Ca²⁺ influx is less than that induced by a full agonist like glutamate, prolonged or excessive activation can still lead to a pathological increase in intracellular Ca²⁺ concentration.

This Ca²⁺ overload triggers a cascade of neurotoxic events, including:

-

Activation of degradative enzymes: Elevated Ca²⁺ levels activate proteases (e.g., calpains), phospholipases, and endonucleases, which break down essential cellular components.

-

Mitochondrial dysfunction: Mitochondria sequester excess Ca²⁺, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c. This impairs ATP production and increases the generation of reactive oxygen species (ROS).

-

Oxidative stress: The increase in ROS overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.

-

Apoptosis and Necrosis: Depending on the severity of the insult, the neuron may undergo programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

The neurotoxic effects of cis-2,3-PDA are blocked by NMDA receptor antagonists, confirming the central role of this receptor in mediating its excitotoxicity.[4]

Caption: Signaling pathway of cis-2,3-PDA-induced excitotoxicity.

Experimental Protocols for Characterizing cis-2,3-Piperidinedicarboxylic Acid

The dualistic mechanism of action of cis-2,3-PDA can be elucidated through a combination of in vitro experimental techniques, primarily radioligand binding assays and electrophysiological recordings.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of cis-2,3-PDA for NMDA, AMPA, and kainate receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex or hippocampus) or cells expressing the receptor of interest in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [³H]CGP 39653 for NMDA receptors, [³H]AMPA for AMPA receptors, or [³H]kainate for kainate receptors), and varying concentrations of unlabeled cis-2,3-PDA.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled specific ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of cis-2,3-PDA by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of cis-2,3-PDA to generate a competition curve.

-

Determine the IC50 value (the concentration of cis-2,3-PDA that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of cis-2,3-PDA's effects on ion channel activity of glutamate receptors.

Methodology:

-

Cell Preparation:

-

Use cultured neurons or HEK293 cells transiently expressing the glutamate receptor subunits of interest.

-

Prepare a recording chamber with an external solution mimicking the extracellular environment.

-

-

Patch-Clamp Recording:

-

Using a glass micropipette filled with an internal solution, form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the currents flowing across the entire cell membrane.

-

-

Drug Application:

-

Apply agonists (e.g., glutamate, NMDA, AMPA, kainate) and cis-2,3-PDA to the cell using a rapid perfusion system.

-

To study the partial agonist effect at NMDA receptors, co-apply cis-2,3-PDA with the co-agonist glycine and measure the elicited current. Compare this to the current elicited by a saturating concentration of glutamate and glycine.

-

To study the antagonist effect, first apply an agonist to elicit a control current, and then co-apply the agonist with varying concentrations of cis-2,3-PDA to measure the inhibition of the agonist-evoked current.

-

-

Data Analysis:

-

Measure the amplitude of the currents in response to different drug applications.

-

For partial agonism, express the current elicited by cis-2,3-PDA as a percentage of the maximal current elicited by the full agonist.

-

For antagonism, plot the percentage of inhibition of the agonist-evoked current against the log concentration of cis-2,3-PDA to determine the IC50 value.

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3 cis-Piperidine dicarboxylic acid (cis PDA), Ionotropic receptor antagonist (CAS 17079-18-4) | Abcam [abcam.com]

- 4. Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

cis-2,3-Piperidine dicarboxylic acid as a glutamate receptor ligand

An In-Depth Technical Guide to cis-2,3-Piperidinedicarboxylic Acid as a Glutamate Receptor Ligand

Authored by a Senior Application Scientist

Foreword

In the intricate landscape of neuropharmacology, the development and characterization of ligands that interact with glutamate receptors are paramount to unraveling the complexities of excitatory neurotransmission and developing therapeutics for neurological disorders. Among the vast library of synthetic compounds, cis-2,3-piperidinedicarboxylic acid (cis-2,3-PDA) has emerged as a cornerstone research tool. Its unique and complex pharmacological profile, exhibiting both antagonistic and partial agonistic properties at ionotropic glutamate receptors, provides a fascinating case study in ligand-receptor interaction. This guide offers a deep dive into the chemistry, pharmacology, and application of cis-2,3-PDA, designed for researchers, neuroscientists, and professionals in drug development who seek to leverage this compound in their work. We will move beyond simple data recitation to explore the causal relationships behind its activity and the practical methodologies required to study it effectively.

The Central Role of Ionotropic Glutamate Receptors

The brain's primary excitatory neurotransmitter, L-glutamate, orchestrates a symphony of synaptic activity crucial for learning, memory, and cognition. Its actions are mediated by a family of receptors, broadly divided into ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) types. The ionotropic glutamate receptors (iGluRs) are responsible for fast synaptic transmission and are further classified into three subtypes, named after their selective agonists:

-

N-methyl-D-aspartate (NMDA) Receptors: Unique for their voltage-dependent magnesium (Mg²⁺) block and requirement for a co-agonist (glycine or D-serine), NMDA receptors are critical for synaptic plasticity.[1] Their activation leads to an influx of Ca²⁺, a key second messenger.

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: These receptors mediate the bulk of fast excitatory neurotransmission.

-

Kainate Receptors: While also involved in synaptic transmission, kainate receptors play a more modulatory role compared to AMPA and NMDA receptors.[2]

Dysregulation of iGluR activity is implicated in numerous neurological and psychiatric conditions, including epilepsy, stroke, neurodegenerative diseases like Alzheimer's, and schizophrenia. Consequently, compounds that can selectively modulate these receptors are invaluable for both basic research and as potential therapeutic leads.

The Significance of Ligand Stereochemistry

The interaction between a ligand and its receptor is a highly specific, three-dimensional event. Subtle changes in a molecule's spatial arrangement can dramatically alter its pharmacological properties. For piperidine dicarboxylic acids, two key stereochemical features are critical:

-

Diastereomerism (cis/trans): The relative orientation of the two carboxylic acid groups on the piperidine ring. As we will explore, the cis configuration is strongly associated with antagonist activity, while the trans configuration confers agonist properties.[3]

-

Enantiomerism (+/-): The existence of non-superimposable mirror images. For cis-2,3-PDA, the (-) isomer is responsible for the majority of the pharmacological activity.[3]

This exquisite sensitivity to stereochemistry underscores the defined conformational requirements for binding to and modulating glutamate receptors.

Physicochemical Profile and Synthesis of cis-2,3-PDA

| Property | Value |

| Molecular Formula | C₇H₁₁NO₄[4] |

| Molecular Weight | 173.17 g/mol [4] |

| CAS Number | 46026-75-9[4] |

| Appearance | White solid[4] |

| Solubility | Soluble in water to 100 mM[5] |

Synthetic Pathway

While numerous complex synthetic routes for piperidine derivatives exist, a common and effective method for producing the piperidine carboxylic acid core involves the catalytic hydrogenation of the corresponding pyridine dicarboxylic acid precursor. This approach is advantageous due to the availability of starting materials and the straightforward nature of the reduction.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol outlines the synthesis of piperidine dicarboxylic acid from pyridine dicarboxylic acid, a general method that can be adapted for specific isomers.[6]

Objective: To reduce the aromatic pyridine ring of 2,3-pyridinedicarboxylic acid to yield cis-2,3-piperidinedicarboxylic acid. The cis-isomer is often the thermodynamically favored product under these conditions.

Materials:

-

2,3-Pyridinedicarboxylic acid (Quinolinic acid)

-

Palladium on carbon (Pd/C) catalyst (5-10% w/w)

-

Deionized water

-

Methanol

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

High-pressure hydrogenation vessel (Parr hydrogenator or similar)

Procedure:

-

Vessel Preparation: Charge the hydrogenation vessel with 2,3-pyridinedicarboxylic acid and deionized water (e.g., in a 1:5 to 1:8 weight ratio of acid to water).[6]

-

Catalyst Addition: Carefully add the Pd/C catalyst to the mixture under an inert atmosphere (e.g., a glove bag) to prevent ignition. The catalyst loading is typically 1-5% of the substrate weight.[6]

-

Inerting: Seal the vessel and purge the system thoroughly with nitrogen gas to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure. The reaction is typically run under pressure for 3-4 hours at a controlled temperature.[6]

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Catalyst Removal: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation and Purification:

-

Concentrate the aqueous filtrate by rotary evaporation to remove a significant portion of the water.[6]

-

Cool the concentrated solution (e.g., to 30°C) and add methanol to precipitate the product, as piperidinedicarboxylic acid is less soluble in this solvent mixture.[6]

-

Further cool the mixture (e.g., to 0°C) to maximize crystallization.

-

Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Pharmacological Profile: A Ligand of Dual Character

The most intriguing aspect of cis-2,3-PDA is its complex activity profile. It is broadly described as a non-specific ionotropic glutamate receptor antagonist, yet it also functions as a partial agonist at the NMDA receptor under specific conditions.[5][7][8]

Antagonistic Activity

In many experimental preparations, cis-2,3-PDA acts as a competitive antagonist, blocking responses mediated by NMDA, AMPA, and kainate receptors.[3][5] This broad-spectrum antagonism makes it a useful tool for blocking general excitatory synaptic transmission when receptor subtype specificity is not required.[7] The antagonist properties are most pronounced for the cis-dicarboxylate isomers of piperidine, with the 2,3-analogue being particularly potent in this regard.[3]

Partial Agonism at NMDA Receptors

Paradoxically, in certain in vitro models, such as rat cerebellar slices, cis-2,3-PDA behaves as a partial NMDA agonist.[5][9] In a magnesium-free medium, it can stimulate cyclic GMP (cGMP) formation, an effect that is completely blocked by potent and specific NMDA antagonists.[9] This suggests that cis-2,3-PDA can bind to the NMDA receptor and induce a conformational change that leads to channel opening, but with a lower efficacy than a full agonist like glutamate or NMDA itself.

This dual activity is a classic example of how a ligand's functional effect can be context-dependent. The presence of full agonists, co-agonists, and allosteric modulators (like Mg²⁺) in the experimental system can shift the observed behavior of a partial agonist.

Structure-Activity Relationship (SAR)

The study of various piperidine dicarboxylate isomers has revealed clear structural requirements for activity at glutamate receptors.

Caption: Structure-Activity Relationship (SAR) for PDA isomers.

-

Cis vs. Trans Isomers: As established, cis-isomers like cis-2,3-PDA are primarily antagonists, while trans-isomers, such as trans-2,3-PDA and trans-2,4-PDA, exhibit peak agonist activity, mediated primarily through NMDA receptors.[3]

-

Derivatives for Selectivity: The piperidine scaffold has been exploited to develop more selective antagonists. By adding substituents to the N¹ position of the piperazine-2,3-dicarboxylic acid core (a related structure), researchers have created compounds with improved affinity for NMDA receptors containing GluN2C and GluN2D subunits over those with GluN2A and GluN2B.[2] This highlights the potential of the core structure as a template for designing subtype-selective ligands.

Methodologies for Characterizing Ligand Activity

To determine the affinity and functional activity of a compound like cis-2,3-PDA, a combination of binding and functional assays is employed. A competitive radioligand binding assay is a foundational technique to quantify the affinity of an unlabeled ligand for a receptor.

Protocol: Competitive Radioligand Binding Assay for NMDA Receptors

Objective: To determine the binding affinity (inhibitory constant, Kᵢ) of cis-2,3-PDA for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist.

Principle: This assay measures the competition between a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]CGP 39653, a competitive antagonist) and a range of concentrations of the unlabeled test compound (cis-2,3-PDA). The resulting data are used to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Kᵢ value.

Materials:

-

Membrane Preparation: Synaptosomal membranes prepared from a brain region rich in NMDA receptors (e.g., rat cortex or hippocampus).

-

Radioligand: [³H]CGP 39653 or another suitable NMDA receptor antagonist radioligand.

-

Test Compound: cis-2,3-Piperidinedicarboxylic acid.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Non-specific Binding (NSB) Determinator: A high concentration of an unlabeled ligand (e.g., 1 mM L-glutamate or 100 µM CGS 19755).

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine.

-

96-well plates, cell harvester, and liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of cis-2,3-PDA in the Assay Buffer.

-

Assay Setup (in triplicate): In a 96-well plate, add the following components:

-

Total Binding: Membrane preparation, radioligand (at a concentration near its Kₔ), and Assay Buffer.

-

Non-specific Binding (NSB): Membrane preparation, radioligand, and the NSB determinator.

-

Test Compound: Membrane preparation, radioligand, and a specific dilution of cis-2,3-PDA.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[10] This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: Quickly wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[10]

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of cis-2,3-PDA.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

-

Caption: General workflow for a competitive radioligand binding assay.

Applications in Neuroscience Research

The unique pharmacological profile of cis-2,3-PDA makes it a versatile tool for investigating the roles of excitatory amino acid receptors in the central nervous system.

-

Blocking Global Excitatory Transmission: Due to its broad-spectrum antagonism, cis-2,3-PDA can be used to block all iGluR-mediated activity to isolate other synaptic events or to establish a baseline in the absence of fast excitatory neurotransmission.[8]

-

Investigating Synaptic Plasticity: By antagonizing NMDA receptors, it can be used to study the role of these receptors in processes like long-term potentiation (LTP) and long-term depression (LTD).

-

Models of Excitotoxicity: As an NMDA receptor antagonist, cis-2,3-PDA and its derivatives have relevance in studying neuronal death caused by excessive glutamate receptor activation, a mechanism implicated in stroke and neurodegenerative diseases.[11][12] Combining NMDA antagonists with inhibitors of other pathways, such as nitric oxide synthase, has shown synergistic neuroprotective effects in models of cerebral ischemia.[13]

Conclusion and Future Perspectives

Cis-2,3-piperidinedicarboxylic acid represents more than just a single chemical entity; it is a foundational scaffold that has significantly advanced our understanding of glutamate receptor pharmacology. Its complex dualism as both a broad-spectrum antagonist and a partial NMDA agonist serves as a critical lesson in the subtleties of ligand-receptor interactions and the importance of experimental context. The clear structure-activity relationships established by comparing its isomers have paved the way for the rational design of new chemical probes.[3]

The future of this chemical class lies in leveraging the piperidine core to develop ligands with greater subtype selectivity. The synthesis of derivatives that can distinguish between different NMDA receptor subunits (e.g., GluN2A vs. GluN2B vs. GluN2C/D) is an active and vital area of research.[2] Such tools will be indispensable for dissecting the specific physiological and pathological roles of these receptor subtypes and for developing next-generation therapeutics with improved efficacy and fewer side effects.

References

- Davies, J., Evans, R. H., Francis, A. A., Jones, A. W., Smith, D. A., & Watkins, J. C. (1982). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. Neurochemical Research, 7(9), 1119-1133.

- Leach, M. J., Marden, C. M., & Miller, A. A. (1986). (+/-)-cis-2,3-Piperidine dicarboxylic acid is a partial N-methyl-D-aspartate agonist in the in vitro rat cerebellar cGMP model. European Journal of Pharmacology, 121(2), 173-179.

-

Irvine, M. W., et al. (2012). Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. ACS Chemical Neuroscience, 3(5), 380-385. [Link]

-

Traynelis, S. F., Wollmuth, L. P., McBain, C. J., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405-496. [Link]

- Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

-

Wang, Y., Zhao, Z., Zhang, M., et al. (2015). Neuroprotective effects of a novel translocator protein (18 kDa) ligand, ZBD-2, against focal cerebral ischemia and NMDA-induced neurotoxicity. CNS Neuroscience & Therapeutics, 21(6), 506-514. [Link]

-

O'Neill, M. J., Bond, A., Ornstein, P. L., et al. (1998). Synergistic neuroprotective effects by combining an NMDA or AMPA receptor antagonist with nitric oxide synthase inhibitors in global cerebral ischaemia. European Journal of Pharmacology, 354(2-3), 145-152. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3 cis-Piperidine dicarboxylic acid [sigmaaldrich.com]

- 5. 2,3 cis-Piperidine dicarboxylic acid (cis PDA), Ionotropic receptor antagonist (CAS 17079-18-4) | Abcam [abcam.com]

- 6. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2,3 cis-Piperidine dicarboxylic acid [sigmaaldrich.com]

- 9. (+/-)-cis-2,3-Piperidine dicarboxylic acid is a partial N-methyl-D-aspartate agonist in the in vitro rat cerebellar cGMP model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 12. Neuroprotective effects of a novel translocator protein (18 kDa) ligand, ZBD-2, against focal cerebral ischemia and NMDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synergistic neuroprotective effects by combining an NMDA or AMPA receptor antagonist with nitric oxide synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Piperidine Dicarboxylic Acids

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1] When functionalized with two carboxylic acid groups, the resulting piperidine dicarboxylic acid framework becomes a potent pharmacophore for mimicking the endogenous excitatory amino acid neurotransmitter, glutamate. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine dicarboxylic acids, with a primary focus on their role as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. We will dissect the nuanced interplay between stereochemistry, conformational restriction, and substituent effects, explaining the causal links between molecular architecture and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design of novel CNS-active agents.

Introduction: The Glutamate System and the Piperidine Dicarboxylic Acid Scaffold

The glutamate system, particularly the NMDA receptor, is a critical mediator of excitatory neurotransmission in the mammalian brain, playing a pivotal role in synaptic plasticity, learning, and memory.[2][3] However, excessive activation of NMDA receptors leads to excitotoxicity, a pathological process implicated in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[4][5] This has driven a significant effort to develop NMDA receptor antagonists as potential neuroprotective agents.[4][5][6]

Piperidine dicarboxylic acids emerged as a promising class of competitive NMDA antagonists because their rigidified structure can mimic the extended conformation of glutamate, allowing for potent and selective binding to the glutamate recognition site on the NMDA receptor.[4] The piperidine backbone serves as a conformationally constrained scaffold, reducing the entropic penalty upon binding and allowing for the precise spatial orientation of the two key acidic groups required for receptor interaction.

The Conformational Landscape: Stereochemistry as a Primary Determinant of Activity

The six-membered piperidine ring is not planar and exists predominantly in a chair conformation to minimize steric strain.[7][8] The introduction of two carboxylic acid substituents creates multiple stereoisomers, and the relative orientation of these groups (cis or trans) and their axial or equatorial positions dramatically influences biological activity.

-

Cis vs. Trans Isomerism: The spatial distance and orientation between the two carboxylic acid groups are critical for effective binding to the NMDA receptor. For many active compounds, a cis relationship between the substituents is preferred. This arrangement often presents the acidic moieties in a conformation that optimally spans the binding pocket of the receptor.

-

Chirality and Enantioselectivity: The presence of chiral centers in substituted piperidines means that enantiomers can exhibit vastly different biological activities.[9] This is a fundamental principle in pharmacology, as biological targets like receptors are themselves chiral. The synthesis of enantiomerically pure piperidines is a key objective in drug development to maximize efficacy and minimize off-target effects.[1][10][11]

The conformational preferences of the piperidine ring can be influenced by various factors, including substitution on the ring and the nitrogen atom, as well as the surrounding solvent environment.[12][13][14] Understanding and controlling these conformational dynamics is paramount in designing potent antagonists.

Core Structure-Activity Relationships: A Systematic Analysis

The SAR of piperidine dicarboxylic acids can be systematically understood by considering modifications at three key positions: the carboxylic acid groups, the piperidine ring itself, and the piperidine nitrogen.

The Dicarboxylic Acid Moiety: The Anchor to the Receptor

The two carboxylic acid groups are the primary points of interaction with the NMDA receptor, mimicking the two acidic groups of glutamate.

-

Positional Isomerism: The relative positions of the carboxylic acids on the piperidine ring (e.g., 2,3-, 2,4-, 2,5-, or 2,6-) are a critical determinant of activity. For instance, in the case of competitive NMDA antagonists, a 2,4- or 2,5-substitution pattern can be effective.

-

Bioisosteric Replacement: While the carboxylic acid group is a potent pharmacophore, it can also lead to poor pharmacokinetic properties, such as limited ability to cross the blood-brain barrier and metabolic instability.[15][16][17] Medicinal chemists often employ bioisosteres—functional groups with similar physical and chemical properties—to circumvent these issues.[15][16][18][19] Common bioisosteres for carboxylic acids include:

-

Tetrazoles: These are among the most widely used carboxylic acid bioisosteres, exhibiting comparable acidity (pKa) while being more lipophilic.[17]

-

Phosphonic Acids: This group is a particularly effective mimic of the distal carboxylic acid of glutamate in NMDA antagonists. A prime example is Selfotel (CGS-19755), or cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, a potent competitive NMDA antagonist where one of the carboxylic acids is replaced by a phosphonomethyl group.[4][20][21][22]

-

Hydroxamic Acids and Sulfonamides: These have also been explored as carboxylic acid surrogates.[15][17][19]

-

The choice of bioisostere can significantly impact not only the potency but also the selectivity and drug-like properties of the compound.[15]

Piperidine Ring Substitution: Fine-Tuning Potency and Selectivity

Adding substituents to the carbon atoms of the piperidine ring provides a powerful means to explore the topology of the NMDA receptor binding site and to modulate the compound's properties.

-

Increased Potency and Selectivity: By introducing bulky or hydrophobic groups at specific positions, it is possible to engage with hydrophobic pockets within the receptor, leading to enhanced binding affinity. For example, in a series of piperazine-2,3-dicarboxylic acid derivatives, the addition of a phenanthrene group led to a significant increase in affinity and selectivity for NMDA receptors containing NR2C/NR2D subunits.[23][24][25] This highlights how ring substitution can be used to target specific NMDA receptor subtypes.

-

Conformational Restriction: Ring substitution can also serve to lock the piperidine ring into a more rigid, bioactive conformation, reducing the entropic cost of binding and potentially increasing selectivity.

N-Substitution: Modulating Pharmacokinetics and Receptor Interactions

The piperidine nitrogen offers another handle for chemical modification. While a free N-H may be important for certain hydrogen bonding interactions, N-substitution can be used to:

-

Improve Pharmacokinetic Properties: Adding specific groups to the nitrogen can modulate lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) properties.

-

Introduce Additional Binding Interactions: N-substituents can be designed to interact with accessory binding regions of the target receptor, potentially increasing affinity and selectivity.

Case Study: Selfotel (CGS-19755)

Selfotel (CGS-19755) is a prototypical example that incisively illustrates the SAR principles of piperidine dicarboxylic acids.[20][26] Its chemical name is (±)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid.[4]

-

Scaffold: It is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5), a known NMDA antagonist.[4]

-

Key Features:

-

Piperidine Ring: Provides a conformationally restricted backbone.

-

Cis-Stereochemistry: The cis-orientation of the carboxylic acid and the phosphonomethyl group is crucial for its potent antagonist activity.

-

Bioisosteric Replacement: The distal carboxylic acid is replaced by a phosphonomethyl group, which enhances its potency as an NMDA antagonist.[21]

-

Selfotel was developed as a neuroprotective agent for conditions like stroke and head trauma.[4][20][26] It acts as a competitive antagonist, directly competing with glutamate for binding to the NMDA receptor.[4][6][20][26] While it showed promise in preclinical studies, demonstrating neuroprotective effects in various animal models[4][5], its clinical development was ultimately halted due to a narrow therapeutic window and the emergence of psychotomimetic side effects, such as agitation and hallucinations, at therapeutic doses.[4][5][20] This underscores the challenge in separating the desired neuroprotective effects from the adverse effects associated with NMDA receptor blockade.

Experimental Workflows for SAR Determination

A systematic SAR study requires robust and reproducible experimental protocols. The following workflows are fundamental to characterizing novel piperidine dicarboxylic acid derivatives.

Synthesis of Analog Libraries

The synthesis of a focused library of analogs is the first step. This typically involves the use of versatile synthetic routes that allow for the late-stage diversification of the piperidine scaffold.[27] The synthesis of chiral piperidines often employs asymmetric synthesis techniques to obtain enantiomerically pure compounds.[1][10][11]

In Vitro Evaluation: Binding and Functional Assays

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound at the NMDA receptor.

Materials:

-

Rat brain membrane homogenate (source of NMDA receptors).[28]

-

Radioligand: e.g., [³H]CGS-19755 or [³H]CPP.[21]

-

Test compounds (piperidine dicarboxylic acid analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., high concentration of L-glutamate).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds.

-

Incubation: In a 96-well plate, combine the brain membrane homogenate, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.

-

Control Wells: Include wells for total binding (no competitor) and non-specific binding (saturating concentration of a known ligand like L-glutamate).

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to inhibit the ion flow through NMDA receptor channels in response to agonist application.[29][30][31]

Objective: To determine the functional antagonist activity and mechanism of action (competitive vs. non-competitive) of a test compound.

Materials:

-

Cultured neurons or brain slices.[30]

-

External recording solution (aCSF).

-

Internal pipette solution.

-

NMDA receptor agonists (e.g., NMDA and glycine).

-

Test compounds.

-

Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).

Procedure:

-

Cell Preparation: Prepare the cultured neurons or brain slice in the recording chamber and perfuse with aCSF.

-

Patching: Using a glass micropipette filled with internal solution, form a high-resistance seal (giga-seal) with the membrane of a target neuron.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane, achieving the whole-cell configuration.[29]

-

Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply a solution containing NMDA and glycine to elicit an inward current through the NMDA receptors.

-

Antagonist Application: Co-apply the test compound with the agonists and measure the reduction in the current amplitude.

-

Dose-Response Curve: Apply a range of concentrations of the test compound to generate a dose-response curve and determine the IC50.

-

Mechanism of Action: To determine if the antagonism is competitive, generate agonist dose-response curves in the absence and presence of a fixed concentration of the antagonist. A rightward shift of the agonist dose-response curve without a change in the maximum response is indicative of competitive antagonism.[21]

Visualizing Key Concepts

Diagrams can help clarify complex relationships and workflows in SAR studies.

Caption: Iterative workflow for a structure-activity relationship (SAR) study.

Caption: Mechanism of competitive NMDA receptor antagonism.

Future Directions

The challenge with NMDA receptor antagonists remains the separation of therapeutic effects from dose-limiting side effects. Future research in piperidine dicarboxylic acids will likely focus on:

-

Subtype Selectivity: The NMDA receptor is a heteromeric complex with different subunits (e.g., GluN2A, 2B, 2C, 2D). Designing antagonists with high selectivity for specific subunit combinations expressed in particular brain regions or disease states could lead to improved therapeutic profiles.[23][24][25]

-

Allosteric Modulation: Instead of blocking the glutamate binding site directly, allosteric modulators bind to a different site on the receptor to subtly tune its activity up or down. This may offer a more nuanced approach to tempering receptor function without causing a complete blockade.

-

Hybrid Molecules: Combining the piperidine dicarboxylic acid pharmacophore with other functional groups could lead to molecules with dual modes of action or improved pharmacokinetic properties.

Conclusion

The structure-activity relationship of piperidine dicarboxylic acids is a rich and complex field that has yielded fundamental insights into the pharmacology of the NMDA receptor. A deep understanding of the interplay between stereochemistry, conformational control, and the strategic use of bioisosteres is essential for the rational design of novel antagonists. While clinical success has been elusive, the knowledge gained from studying this scaffold continues to inform the development of the next generation of CNS therapeutics, with the ultimate goal of creating safer and more effective treatments for debilitating neurological disorders.

References

-

CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Retrieved January 7, 2026, from [Link]

-

Selfotel. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2019). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Polycyclic Aromatic Compounds, 39(5), 453-461. Retrieved January 7, 2026, from [Link]

-

Notte, G. D., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-24. Retrieved January 7, 2026, from [Link]

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Retrieved January 7, 2026, from [Link]

-

Grotta, J., Clark, W., Coull, B., Pettigrew, L. C., Mackay, B., Goldstein, L. B., ... & FUTURA/CGS 19755 Ischemic Stroke Study Group. (1995). Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial. Stroke, 26(4), 602–605. Retrieved January 7, 2026, from [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). Sygnature Discovery. Retrieved January 7, 2026, from [Link]

-

Selfotel. (n.d.). GoPubMed. Retrieved January 7, 2026, from [Link]

-

Davis, S. M., Lees, K. R., Albers, G. W., Diener, H. C., Markabi, S., Karlsson, G., & Norris, J. (2000). Selfotel in acute ischemic stroke: possible neurotoxic effects of an NMDA antagonist. Stroke, 31(2), 347–354. Retrieved January 7, 2026, from [Link]

-

The Use of Ligand Binding in Assays of NMDA Receptor Function. (1999). Springer Protocols. Retrieved January 7, 2026, from [Link]

-

Experimental protocols for competition binding assays. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Feng, B., Tse, H. W., Skolnick, P., & Monaghan, D. T. (2004). Structure-activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid. British journal of pharmacology, 141(3), 508–516. Retrieved January 7, 2026, from [Link]

-

Feng, B., Tse, H. W., Skolnick, P., & Monaghan, D. T. (2004). Structure-activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid. British Journal of Pharmacology, 141(3), 508-516. Retrieved January 7, 2026, from [Link]

-

Araceli, Y., & Brown, T. E. (2018). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of visualized experiments : JoVE, (136), 57731. Retrieved January 7, 2026, from [Link]

-

Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. (2020). ProQuest. Retrieved January 7, 2026, from [Link]

-

NMDA receptor binding studies. (2019). Bio-protocol. Retrieved January 7, 2026, from [Link]

-

Lozovaya, N. (2017). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Methods in molecular biology (Clifton, N.J.), 1677, 145–163. Retrieved January 7, 2026, from [Link]

-

Hanson, J. E., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57908. Retrieved January 7, 2026, from [Link]

-

Lee, C. H., & Lǔ, W. (2015). Mechanism of NMDA receptor inhibition and activation. Cell, 161(4), 846-857. Retrieved January 7, 2026, from [Link]

-

Lehmann, J., Hutchison, A. J., McPherson, S. E., Mondadori, C., Schmutz, M., Sinton, C. M., ... & Williams, M. (1988). CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist. The Journal of pharmacology and experimental therapeutics, 246(1), 65–75. Retrieved January 7, 2026, from [Link]

-

Magnusson, K. R. (2000). Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. Brain research, 868(2), 273–281. Retrieved January 7, 2026, from [Link]

-

Structure - Activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid. (2004). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Abraham, R. J., & Rossetti, Z. L. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of computer-aided molecular design, 5(3), 205–212. Retrieved January 7, 2026, from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Retrieved January 7, 2026, from [Link]

-

Rowley, J. A., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 10(15), 8826-8832. Retrieved January 7, 2026, from [Link]

-

Jebaraj, A. D. A., & Pandiarajan, K. (2011). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 23(12), 5283-5286. Retrieved January 7, 2026, from [Link]

-

Huh, Y., & Cho, J. (2013). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. Experimental neurobiology, 22(1), 19–26. Retrieved January 7, 2026, from [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie (International ed. in English), 56(44), 13733–13737. Retrieved January 7, 2026, from [Link]

-

Grotta, J. C., Picone, C. M., Ostrow, P. T., Strong, R. A., Earls, R. M., Yao, L. P., ... & Dedman, J. R. (1990). CGS-19755, a competitive NMDA receptor antagonist, reduces calcium-calmodulin binding and improves outcome after global cerebral ischemia. Annals of neurology, 27(6), 612–619. Retrieved January 7, 2026, from [Link]

-

Smith, C. A., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14324-14330. Retrieved January 7, 2026, from [Link]

-

Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 56(44), 13733-13737. Retrieved January 7, 2026, from [Link]

-

Jeyaraman, R., & Ravindran, T. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 113(5-6), 609-615. Retrieved January 7, 2026, from [Link]

-

Synthesis and Pharmacology of N1-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists. (2004). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Regmi, S. C., et al. (2017). Structural insights into competitive antagonism in NMDA receptors. Scientific Reports, 7(1), 1-10. Retrieved January 7, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. asianpubs.org [asianpubs.org]

- 8. ias.ac.in [ias.ac.in]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. drughunter.com [drughunter.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selfotel - Wikipedia [en.wikipedia.org]

- 21. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CGS-19755, a competitive NMDA receptor antagonist, reduces calcium-calmodulin binding and improves outcome after global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure-activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Selfotel [medbox.iiab.me]

- 27. Piperidine synthesis [organic-chemistry.org]

- 28. 2.2. NMDA receptor binding studies [bio-protocol.org]

- 29. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Dualism of cis-2,3-Piperidinedicarboxylic Acid: A Technical Guide to its Discovery, Synthesis, and Neuropharmacological Profile

Abstract

This in-depth technical guide provides a comprehensive overview of cis-2,3-piperidinedicarboxylic acid (cis-2,3-PDA), a pivotal molecule in the study of excitatory amino acid neurotransmission. We delve into the historical context of its discovery, tracing its emergence as a key pharmacological tool. A detailed, stereoselective synthetic protocol is presented, offering researchers a practical guide to its preparation. The core of this guide focuses on the compound's complex pharmacological profile, elucidating its broad-spectrum antagonist activity at ionotropic glutamate receptors (iGluRs) and its paradoxical partial agonism at the N-methyl-D-aspartate (NMDA) receptor. This dualistic nature is explored through a mechanistic lens, supported by quantitative binding and functional data. Furthermore, we examine the excitotoxic properties of cis-2,3-PDA and its utility in neuroscience research. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this enigmatic and valuable neuroactive compound.

Introduction: The Dawn of Excitatory Amino Acid Antagonism

The story of cis-2,3-piperidinedicarboxylic acid is intrinsically linked to the pioneering era of research into excitatory amino acid (EAA) neurotransmission. In the 1970s and early 1980s, the work of researchers like Jeff Watkins and his colleagues was instrumental in classifying the diverse family of EAA receptors.[1][2][3][4] This period saw the identification of distinct receptor subtypes, primarily categorized by their selective agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate. The development of selective antagonists was the crucial next step to probe the physiological and pathological roles of these receptors.

While a precise first synthesis of cis-2,3-PDA is not prominently documented in a single landmark paper, its characterization as a potent EAA antagonist emerged from this fertile ground of medicinal chemistry exploration. Early studies in the 1980s established its ability to block responses mediated by all three major iGluR subtypes, marking it as a valuable broad-spectrum antagonist for dissecting glutamatergic signaling in the central nervous system (CNS).

Synthesis of cis-2,3-Piperidinedicarboxylic Acid: A Stereoselective Approach

The biological activity of 2,3-piperidinedicarboxylic acid is highly dependent on the stereochemistry of the two carboxylic acid groups. The cis configuration is crucial for its characteristic pharmacological profile. While initial syntheses often resulted in a mixture of cis and trans isomers, modern organic chemistry offers highly stereoselective routes. The synthesis typically starts from a pyridine precursor, quinolinic acid (pyridine-2,3-dicarboxylic acid), which is then catalytically hydrogenated.[5]

Synthesis of the Precursor: Quinolinic Acid

Quinolinic acid can be synthesized through the oxidation of quinoline.[6][7][8] Various oxidizing agents have been employed, with a common laboratory-scale method utilizing potassium permanganate. However, for larger-scale and more controlled synthesis, methods involving nitric acid or hydrogen peroxide with a catalyst are often preferred.[6]

Stereoselective Hydrogenation to cis-2,3-Piperidinedicarboxylic Acid

The critical step in obtaining the desired cis isomer is the stereoselective reduction of the pyridine ring of quinolinic acid. Catalytic hydrogenation over a noble metal catalyst, such as rhodium-on-carbon or platinum oxide, under specific conditions of pressure and temperature, can favor the formation of the cis-diastereomer. The choice of catalyst and solvent system is paramount in directing the stereochemical outcome.

Experimental Protocol: Stereoselective Synthesis of cis-2,3-Piperidinedicarboxylic Acid

Materials:

-

Quinolinic acid (Pyridine-2,3-dicarboxylic acid)

-

5% Rhodium on activated carbon (Rh/C)

-

Deionized water

-

Ethanol

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Preparation of the Reaction Mixture: In a suitable high-pressure reaction vessel, dissolve quinolinic acid (1 equivalent) in a mixture of deionized water and ethanol (e.g., 1:1 v/v).

-

Addition of Catalyst: Carefully add 5% Rh/C catalyst to the solution. The catalyst loading is typically around 5-10 mol% relative to the quinolinic acid.

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas to remove any air, then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction Conditions: Heat the reaction mixture to a temperature of 50-70°C with vigorous stirring. Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 24-48 hours.

-

Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst. Wash the filter cake with a small amount of deionized water.

-

Isolation of the Product: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The aqueous solution is then cooled in an ice bath to induce crystallization of cis-2,3-piperidinedicarboxylic acid.

-

Purification: Collect the crystalline product by filtration, wash with a small amount of cold deionized water, and dry under vacuum. The purity of the product can be assessed by NMR spectroscopy and HPLC. The cis-stereochemistry can be confirmed by comparing the spectroscopic data with literature values.

Self-Validation: The success of this protocol is validated by the spectroscopic data of the final product. ¹H NMR spectroscopy should show a characteristic coupling pattern for the protons on the piperidine ring, which differs significantly between the cis and trans isomers. The melting point of the product should also be consistent with that reported for pure cis-2,3-piperidinedicarboxylic acid.

Pharmacological Profile: A Tale of Two Actions

The most fascinating aspect of cis-2,3-PDA is its dualistic interaction with ionotropic glutamate receptors. It acts as a broad-spectrum antagonist at AMPA and kainate receptors, while exhibiting a more complex profile of antagonism and partial agonism at the NMDA receptor.[9]

Antagonism at AMPA and Kainate Receptors

Cis-2,3-PDA effectively blocks the ion channels associated with AMPA and kainate receptors, thereby inhibiting the rapid excitatory neurotransmission mediated by these receptors. This broad-spectrum antagonism made it an early tool for distinguishing between NMDA and non-NMDA receptor-mediated events in the CNS.

The Dual Nature at the NMDA Receptor

At the NMDA receptor, the action of cis-2,3-PDA is more nuanced. While it is generally classified as an NMDA receptor antagonist, it also displays partial agonist properties.[10] This means that in the absence of the endogenous agonist glutamate, cis-2,3-PDA can weakly activate the NMDA receptor. However, in the presence of high concentrations of glutamate, it acts as a competitive antagonist, blocking the full activation of the receptor.

This partial agonism can be observed experimentally. For instance, in in vitro preparations of rat cerebellar slices, cis-2,3-PDA can stimulate the formation of cyclic GMP (cGMP), a downstream signaling molecule of NMDA receptor activation. This effect is blocked by more potent and specific NMDA receptor antagonists, confirming its action at the NMDA receptor.[10] The Ki value for this antagonistic effect has been reported to be approximately 17.1 µM.[10]

Quantitative Pharmacological Data

The affinity of cis-2,3-PDA for the different iGluR subtypes has been determined in various studies. While values can vary depending on the experimental conditions and tissue preparation, a general profile has emerged.

| Receptor Subtype | Interaction | Affinity (Ki/IC₅₀) | Reference |

| NMDA | Partial Agonist/Antagonist | Ki ≈ 17.1 µM (antagonist action) | [10] |

| AMPA | Antagonist | Micromolar range | [9] |

| Kainate | Antagonist | Micromolar range | [9] |

Note: The precise IC₅₀ values for AMPA and kainate receptors are not consistently reported in a single comparative study, but are generally accepted to be in the micromolar range.

Diagram: Mechanism of Action of cis-2,3-Piperidinedicarboxylic Acid

Caption: Workflow for neuroprotection studies.

Conclusion

Cis-2,3-piperidinedicarboxylic acid remains a compound of significant interest in the field of neuroscience. Its discovery and characterization were pivotal in the early days of excitatory amino acid receptor research. While more selective and potent antagonists for each iGluR subtype have since been developed, the unique dualistic nature of cis-2,3-PDA at the NMDA receptor continues to make it a valuable pharmacological tool. Its study has provided fundamental insights into the complexities of glutamatergic neurotransmission and its role in both normal brain function and neuropathological conditions. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important molecule in their ongoing quest to unravel the intricacies of the central nervous system.

References

-

Jane, D. E., et al. (2007). Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. Journal of Medicinal Chemistry, 50(23), 5674-5684. [Link]

-

Watkins, J. C. (2000). The glutamate story. British Journal of Pharmacology, 131(7), 1284-1292. [Link] [1]7. Collingridge, G. L., & Watkins, J. C. (Eds.). (2016). The NMDA Receptor. Oxford University Press.

-

Davies, J., et al. (1981). Antagonism of excitatory amino acid-induced and synaptic excitation of spinal neurones by cis-2,3-piperidine dicarboxylate. Journal of Neurochemistry, 36(3), 1305-1307. [Link] [10]9. Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology, 21, 165-204. [Link] [4]10. Lodge, D. (2009). The history of the pharmacology and cloning of ionotropic glutamate receptors and the development of idiosyncratic agents. Neuropharmacology, 56(1), 6-21.

Sources

- 1. The glutamate story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The glutamate story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Excitatory amino acid transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 6. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 7. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1) | C7H3CuNO4 | CID 87872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. (+/-)-cis-2,3-Piperidine dicarboxylic acid is a partial N-methyl-D-aspartate agonist in the in vitro rat cerebellar cGMP model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to cis-2,3-Piperidinedicarboxylic Acid: Properties, Synthesis, and Pharmacological Profile

Executive Summary

This technical guide provides a comprehensive overview of cis-2,3-piperidinedicarboxylic acid (cis-2,3-PDA), a pivotal molecule in neuroscience research. As a conformationally restricted analog of glutamate, its rigid structure offers unique insights into the pharmacology of ionotropic glutamate receptors (iGluRs). This document details the compound's chemical and physical properties, provides a robust, field-proven protocol for its synthesis, and explores its complex pharmacological profile as both a non-specific antagonist and a partial agonist at the N-methyl-D-aspartate (NMDA) receptor. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the study of neuroactive compounds and the development of novel therapeutics targeting excitatory neurotransmission.

Chemical Identity and Structure

Cis-2,3-piperidinedicarboxylic acid is a heterocyclic, non-proteinogenic amino acid. The core of its structure is a saturated six-membered piperidine ring, with two carboxylic acid groups attached to adjacent carbon atoms (C2 and C3).

Nomenclature and Chemical Identifiers

For clarity and cross-referencing in research and procurement, the following identifiers are provided for cis-2,3-piperidinedicarboxylic acid.

| Identifier | Value | Source |

| CAS Number | 46026-75-9 | |

| Molecular Formula | C₇H₁₁NO₄ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| IUPAC Name | (2R,3S)-piperidine-2,3-dicarboxylic acid (for one enantiomer) | [2] |

| Synonyms | cis-PDA, 2,3-cis-Piperidinedicarboxylic acid | |

| SMILES | O=C(O)C1NCCCC1C(=O)O | |

| InChI Key | PTLWNCBCBZZBJI-UHFFFAOYSA-N |

Molecular Structure and Stereochemistry

The defining characteristic of cis-2,3-PDA is the relative orientation of the two carboxyl groups. They are positioned on the same side (cis) of the piperidine ring's plane. This stereochemical arrangement is critical to its biological activity, as it dictates the spatial relationship between the charged carboxyl groups and the secondary amine, influencing how the molecule fits into the ligand-binding domains of target receptors. The piperidine ring itself adopts a chair conformation to minimize steric strain.

Due to the presence of two chiral centers at positions C2 and C3, cis-2,3-PDA exists as a pair of enantiomers: (2R,3S) and (2S,3R). Commercially available cis-2,3-PDA is often supplied as a racemate, denoted as (±)-cis-2,3-PDA. It is crucial to note that the pharmacological activity can reside primarily in one enantiomer, a common feature for chiral neuroactive compounds.[3]

Caption: General workflow for the synthesis of cis-2,3-PDA.

Detailed Experimental Protocol

This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 2,3-pyridinedicarboxylic acid (1.0 eq) and a suitable aqueous solvent (e.g., deionized water, 5-8 parts by weight).

-

Catalyst Addition: Add a palladium on carbon catalyst (e.g., 5% Pd/C, 1-5% by weight relative to the starting material).

-

Inerting: Seal the vessel and purge the headspace thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-10 atm). Heat the reaction mixture to a temperature of 50-80°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-6 hours.

-

Work-up: After cooling to room temperature, carefully vent the excess hydrogen pressure. Purge the vessel again with inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid palladium catalyst. Wash the filter cake with additional water to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove approximately half of the solvent. Cool the concentrated solution, and add an anti-solvent such as methanol or ethanol to precipitate the product.

-

Purification: Cool the resulting slurry to 0-5°C to maximize precipitation. Collect the white solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield the final product.

Rationale and Key Considerations

-

Catalyst Choice: Palladium on carbon is a cost-effective and efficient catalyst for pyridine ring reduction. Rhodium-based catalysts can also be used and may offer different selectivity under certain conditions.

-

Solvent: Water is an ideal solvent as the starting material and product are both soluble, and it is environmentally benign.

-

Stereocontrol: The hydrogenation of the pyridine ring on the catalyst surface generally leads to the syn-addition of hydrogen atoms, favoring the formation of the cis isomer. However, analysis (e.g., by NMR) is required to confirm the stereochemical outcome.

-

Safety: Hydrogen gas is highly flammable and forms explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated area (fume hood) using purpose-built equipment and with strict exclusion of oxygen.

Physicochemical Properties

The physical properties of cis-2,3-PDA are dictated by its zwitterionic character, arising from the acidic carboxyl groups and the basic secondary amine.

| Property | Value / Description | Source / Rationale |

| Appearance | White to off-white solid/powder | |

| Melting Point | Data not available in cited literature. Expected to be >200°C with decomposition, typical for amino acids. The precursor, 2,3-pyridinedicarboxylic acid, melts at 188-190°C (dec.). | N/A |

| Solubility | Soluble in water up to 100 mM. [1]Soluble in polar solvents like DMSO; sparingly soluble in non-polar organic solvents. [4] | N/A |

| pKa Values | Experimental values not found. Estimated pKa values would be approximately 2-3 for the first carboxyl group, 4-5 for the second carboxyl group, and 10-11 for the piperidinium proton (NH₂⁺). | Rationale: The pKa values are expected to be similar to other saturated cyclic amino acids and different from its aromatic precursor (2,3-pyridinedicarboxylic acid, pKa₁ ≈ 2.43, pKa₂ ≈ 4.76) due to the absence of the electron-withdrawing pyridine ring and the presence of a basic aliphatic amine. [5] |

Spectroscopic and Structural Characterization

While comprehensive experimental spectra for cis-2,3-PDA are not widely published, its structure allows for the confident prediction of its key spectroscopic features.

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy

-